molecular formula C17H19N3O3 B3018251 1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxylic acid CAS No. 1286720-37-3

1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxylic acid

Cat. No.: B3018251
CAS No.: 1286720-37-3
M. Wt: 313.357
InChI Key: ZIBOOQHMCPGNOK-UHFFFAOYSA-N
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Description

1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxylic acid (CAS: 1286697-25-3) is a heterocyclic compound featuring a pyridazine core substituted with a 2-methoxyphenyl group at position 6 and a piperidine-3-carboxylic acid moiety at position 2. This compound is of interest in medicinal chemistry due to its structural motifs, which are common in bioactive molecules targeting enzymes or receptors .

Properties

IUPAC Name

1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-23-15-7-3-2-6-13(15)14-8-9-16(19-18-14)20-10-4-5-12(11-20)17(21)22/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBOOQHMCPGNOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(C=C2)N3CCCC(C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, optimizing reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow chemistry can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or chlorination using thionyl chloride (SOCl2).

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with various pharmacological properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyridazine ring’s unique physicochemical properties, such as weak basicity and dual hydrogen-bonding capacity, contribute to its biological activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Positional Isomers and Piperidine Substitution

  • 1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid (CAS: 1286697-25-3) Key Difference: Carboxylic acid group at position 4 of the piperidine ring instead of position 3. Molecular weight remains identical (313.35 g/mol) .
  • 1-[6-(4-Methylpiperazin-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid (CAS: 1171356-85-6)

    • Key Difference : Substitution of the 2-methoxyphenyl group with a 4-methylpiperazinyl group.
    • Impact : Introduces a basic amine, improving aqueous solubility and pharmacokinetic properties. Molecular weight increases to 305.38 g/mol .

Heterocyclic Core Modifications

  • 1-[6-(4-Methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic acid (CAS: 1172252-48-0)

    • Key Difference : Pyrimidine core (two nitrogen atoms at positions 1 and 3) replaces pyridazine (nitrogens at positions 1 and 2).
    • Impact : Pyrimidine’s electron-deficient nature may enhance interactions with electron-rich biological targets. Molecular weight is similar (313.35 g/mol) .
  • 1-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid (CAS: 870980-07-7)

    • Key Difference : Pyrimidine core with a trifluoromethyl group at position 6 and a 3-methoxyphenyl group at position 4.
    • Impact : The electron-withdrawing CF₃ group increases metabolic stability and lipophilicity. Higher molecular weight (381.35 g/mol) .

Substituent Variations on the Aromatic Ring

  • 1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid (CAS: 1119453-12-1)

    • Key Difference : 3-Methylphenyl substituent replaces 2-methoxyphenyl.
    • Impact : Methyl group increases lipophilicity (logP) but reduces hydrogen-bonding capacity. Molecular weight decreases to 297.35 g/mol .
  • 1-{6-[(4-Bromophenyl)sulfanyl]pyridazin-3-yl}piperidine-3-carboxylic acid (CAS: 1803571-15-4) Key Difference: 4-Bromophenylthio group replaces 2-methoxyphenyl. Sulfanyl linker may influence redox properties .

Structural and Property Comparison Table

Compound Name CAS Number Core Structure Substituents Molecular Weight (g/mol) Key Features
1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxylic acid 1286697-25-3 Pyridazine 2-Methoxyphenyl, piperidine-3-COOH 313.35 Balanced lipophilicity/hydrophilicity
1-[6-(4-Methylpiperazin-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid 1171356-85-6 Pyridazine 4-Methylpiperazinyl, piperidine-3-COOH 305.38 Enhanced solubility
1-[6-(4-Methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic acid 1172252-48-0 Pyrimidine 4-Methoxyphenyl, piperidine-3-COOH 313.35 Electron-deficient core
1-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid 870980-07-7 Pyrimidine 3-Methoxyphenyl, CF₃, piperidine-3-COOH 381.35 High metabolic stability
1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid 1119453-12-1 Pyridazine 3-Methylphenyl, piperidine-4-COOH 297.35 Increased lipophilicity

Biological Activity

1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxylic acid (CAS No: 1286697-25-3) is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a detailed overview of its biological activity, supported by data tables and relevant research findings.

  • Molecular Formula : C17H19N3O3
  • Molecular Weight : 313.35 g/mol
  • Structure : The compound features a piperidine ring substituted with a pyridazine and methoxyphenyl group, contributing to its biological properties.

Anticancer Activity

Research indicates that derivatives of piperidine, including the target compound, exhibit promising anticancer properties. A study highlighted the synthesis and biological evaluation of related compounds, revealing that they can induce apoptosis in cancer cells, particularly in breast cancer cell lines such as MDA-MB-231. The following table summarizes key findings related to the anticancer activity of similar compounds:

CompoundCell LineIC50 (μM)Mechanism of Action
1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxylic acidMDA-MB-23110.0Induction of caspase-3 activity
7dMDA-MB-2311.0Microtubule destabilization
10cHepG22.5Apoptosis induction and cell cycle arrest

The compound's mechanism involves microtubule destabilization and apoptosis induction, which are critical pathways for anticancer activity.

Antimicrobial Activity

In addition to its anticancer effects, the compound has been evaluated for its antimicrobial properties. A study on piperidine derivatives reported significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds are shown in the following table:

CompoundTarget BacteriaMIC (mg/mL)
1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxylic acidS. aureus0.025
2,6-dipiperidino-1,4-dibromobenzeneE. coli0.0039

These results indicate that the compound exhibits strong antibacterial properties, making it a candidate for further development in antimicrobial therapies.

Case Studies and Research Findings

Several studies have focused on the biological activity of piperidine derivatives:

  • Anticancer Studies : A recent investigation into piperidine derivatives demonstrated enhanced cytotoxicity against various cancer cell lines compared to standard chemotherapeutics like bleomycin . The study employed an innovative approach to increase binding affinity to protein targets.
  • Antimicrobial Efficacy : Another research effort assessed the antibacterial potential of piperidine compounds, revealing that modifications in their structure can significantly enhance their efficacy against resistant bacterial strains .

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